molecular formula C10H18O3Ti+4 B1508608 2-(Oxolan-2-ylmethoxymethyl)oxolane;titanium(4+) CAS No. 22290-53-5

2-(Oxolan-2-ylmethoxymethyl)oxolane;titanium(4+)

Katalognummer: B1508608
CAS-Nummer: 22290-53-5
Molekulargewicht: 234.11 g/mol
InChI-Schlüssel: XDXGJEGRNAJIRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is a chemical compound with the molecular formula C20H36O8Ti. This compound is known for its unique structure, which includes a titanium ion coordinated with four tetrahydro-2-furanmethanol ligands. It is used in various scientific and industrial applications due to its distinctive chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) typically involves the reaction of tetrahydro-2-furanmethanol with a titanium(IV) precursor. One common method is to react tetrahydro-2-furanmethanol with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide (TiO2) and modified furan derivatives, while reduction could produce titanium(III) compounds .

Wissenschaftliche Forschungsanwendungen

2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) exerts its effects involves the coordination of the titanium ion with the furanmethanol ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Furanmethanol, tetrahydro-, titanium(4+) salt (4:1) is unique due to its specific coordination structure, which imparts distinct chemical properties and reactivity. This makes it valuable in applications where precise control over reactivity and stability is required .

Eigenschaften

CAS-Nummer

22290-53-5

Molekularformel

C10H18O3Ti+4

Molekulargewicht

234.11 g/mol

IUPAC-Name

2-(oxolan-2-ylmethoxymethyl)oxolane;titanium(4+)

InChI

InChI=1S/C10H18O3.Ti/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10;/h9-10H,1-8H2;/q;+4

InChI-Schlüssel

XDXGJEGRNAJIRJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COCC2CCCO2.[Ti+4]

Kanonische SMILES

C1CC(OC1)COCC2CCCO2.[Ti+4]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.